molecular formula C7H16Cl2N2 B1413498 N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride CAS No. 1909337-55-8

N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride

Cat. No. B1413498
CAS RN: 1909337-55-8
M. Wt: 199.12 g/mol
InChI Key: BCRZWXCOXUVNPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride” is a chemical compound with the molecular formula C7H16Cl2N2 and a molecular weight of 199.12 . It is a crucial pharmaceutical intermediate and a key raw material used in the synthesis of numerous drugs .


Synthesis Analysis

The synthesis of “N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride” involves several steps. One approach utilizes intramolecular cyclopropanation of alpha-diazoacetates via Ru (II) catalysis and the Gabriel synthesis . This method offers several advantages, including the utilization of affordable starting materials, simple work-up procedures, and high catalytic activity in the cyclopropanation reaction .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H14N2.2ClH/c1-9(2)7-5-3-8-4-6(5)7;;/h5-8H,3-4H2,1-2H3;2*1H/t5-,6+,7+;; . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of bromoacetyl bromide with 3-methyl-2-butenol in the presence of sodium bicarbonate, yielding bromoacetate . This is followed by an alkaline reaction in anhydrous THF, combining the intermediate with N,N’-Bis (p-toluenesulfonyl) hydrazine, resulting in the formation of alpha-diazoacetate .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved sources.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : The compound has been synthesized using various techniques. For instance, Kimura et al. (2015) demonstrated the synthesis of 3-azabicyclo[3.1.0]hexanes, including N,N-dimethyl variants, via C–H insertion of cyclopropylmagnesium carbenoids (Kimura, Wada, Tsuru, Sampei, & Satoh, 2015). Additionally, Piens et al. (2016) explored the use of α,ω-Dichloroketimine building blocks for constructing biologically relevant nitrogen-containing heterocyclic compounds, including azabicyclo[3.1.0]hexanes (Piens, Aelterman, D’hooghe, & de Kimpe, 2016).

  • Conformational and Bonding Studies : Vishnevskiy et al. (2015) investigated the gas-phase structures of dimethyl-substituted diazabicyclo[3.1.0]hexanes, providing insights into their conformational and bonding properties (Vishnevskiy, Schwabedissen, Rykov, Kuznetsov, & Makhova, 2015).

Potential Therapeutic Applications

Chemical Reactions and Transformations

Catalysis and Chemical Synthesis

  • Catalytic Applications : Li et al. (2022) disclosed a Pd-catalyzed asymmetric cyclization process involving 3-azabicyclo[3.1.0]hexanes, showcasing the compound's utility in catalytic synthesis (Li, Zhang, Liu, Zhong, Gong, Yao, & Lin, 2022).

Unique Chemical Structures and Novel Syntheses

Safety and Hazards

The compound has been classified with the GHS07 signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

properties

IUPAC Name

N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9(2)7-5-3-8-4-6(5)7;;/h5-8H,3-4H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCRZWXCOXUVNPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2C1CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride

CAS RN

1909337-55-8
Record name N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride
Reactant of Route 3
N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride
Reactant of Route 4
N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride
Reactant of Route 5
N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride
Reactant of Route 6
Reactant of Route 6
N,N-dimethyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.